5-Bromo-D-triptófano

Descripción general

Descripción

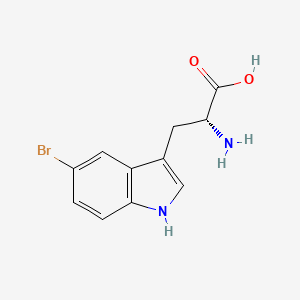

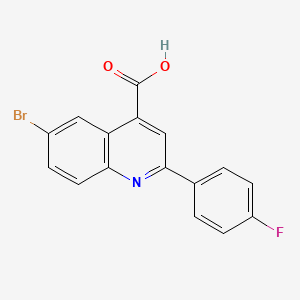

5-Bromo-D-tryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group . It is a bromoindole, a bromoamino acid, a tryptophan derivative, and a non-proteinogenic alpha-amino acid .

Synthesis Analysis

A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The process involves iterative rounds of positive and negative compartmentalized partnered replication .Molecular Structure Analysis

The molecular formula of 5-Bromo-D-tryptophan is C11H11BrN2O2 . The IUPAC name is 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid . The InChI code and the Canonical SMILES are also provided for further structural analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-D-tryptophan include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density .Aplicaciones Científicas De Investigación

Actividades Antiproliferativas/Citotoxicas

Los derivados de 5-bromo de las fitoalexinas de indol, que incluyen 5-Bromo-D-triptófano, se han probado para sus actividades antiproliferativas/citotoxicas en varias líneas celulares de cáncer humano. Estas incluyen Jurkat (leucemia linfoblástica aguda de células T), MCF-7 (adenocarcinoma de glándula mamaria), MDA-MB-231 (adenocarcinoma de glándula mamaria) y A-549 (cáncer de pulmón de células no pequeñas). Se encontró que la actividad de algunos análogos era mejor o comparable a la del cisplatino .

Actividades Antifúngicas

Las fitoalexinas de indol, que incluyen this compound, exhiben una amplia gama de actividades antifúngicas .

Efecto Antibacteriano

Estos compuestos también tienen un efecto antibacteriano moderado .

Actividad Antiprotozoaria

Se ha encontrado que las fitoalexinas de indol tienen actividad antiprotozoaria .

Efecto Antiagregación

El efecto antiagregación de la spirobrassina, un compuesto relacionado con el this compound, se demostró en el líquido cefalorraquídeo de pacientes con esclerosis múltiple .

Propiedades Quimiopreventivas del Cáncer

Las fitoalexinas de indol, incluido el this compound, han demostrado tener propiedades quimiopreventivas del cáncer. Se ha demostrado que un alto consumo de verduras crucíferas, ricas en estos compuestos, puede disminuir el riesgo de cáncer humano .

Efectos Anticancerígenos y Antiproliferativos

Las fitoalexinas de indol muestran efectos anticancerígenos y antiproliferativos contra líneas celulares de cáncer humano .

Biosíntesis de Derivados de Triptófano

Los derivados de triptófano, incluido el this compound, se sintetizan mediante biosíntesis. Este método combina la ingeniería metabólica con la biología sintética y la biología de sistemas, utilizando la vía de biosíntesis de triptófano de Escherichia coli, Corynebacterium glutamicum y otros microorganismos relacionados .

Mecanismo De Acción

Target of Action

5-Bromo-D-tryptophan (5-BrTrp) is a brominated derivative of the essential amino acid tryptophan . It plays a significant role in the life of sponges and lower marine invertebrates . The primary target of 5-BrTrp is hemoglobin S , found in patients with sickle cell anemia . It is reported to be the most potent amino acid derivative known to inhibit the gelation of hemoglobin S .

Mode of Action

It is known to interact with hemoglobin s, inhibiting its gelation . This interaction likely involves the brominated indole ring of the 5-BrTrp molecule, which may interfere with the polymerization of deoxygenated sickle hemoglobin, preventing the formation of the characteristic sickle shape of the red blood cells.

Biochemical Pathways

5-BrTrp is involved in the tryptophan metabolic pathway . Tryptophan derivatives, including 5-BrTrp, are formed by post-translational modifications . The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become serotonin (5-HT) .

Result of Action

The primary result of 5-BrTrp’s action is the inhibition of the gelation of hemoglobin S . This can potentially prevent the sickling of red blood cells in patients with sickle cell anemia . .

Action Environment

The action, efficacy, and stability of 5-BrTrp may be influenced by various environmental factors. For instance, the marine environment where 5-BrTrp is found in sponges and lower marine invertebrates may play a role in its function . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to fully understand these influences.

Safety and Hazards

Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

As programmed behaviors begin to rival the complexity found in nature, the identification of new control elements has been gaining attention, as it is crucial for scaling up sophistication of synthetic regulatory programs . The evolutionarily limited regulatory role of TrpR suggests that vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350885 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93299-40-2 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)